molecular formula C14H10BrN3O3 B6508407 5-bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide CAS No. 897616-59-0

5-bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide

Número de catálogo: B6508407
Número CAS: 897616-59-0
Peso molecular: 348.15 g/mol
Clave InChI: DBSDHPMGLUFQJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core fused with a furan-2-carboxamide group and a bromine substituent. Its structure combines nitrogen- and oxygen-containing heterocycles, which are common in bioactive molecules. The pyrido[1,2-a]pyrimidine scaffold is known for its planar, aromatic system that facilitates interactions with biological targets such as enzymes or nucleic acids .

This compound is hypothesized to inhibit kinases or other signaling proteins, making it a candidate for anticancer or antimicrobial drug development . However, its exact mechanism of action remains under investigation.

Propiedades

IUPAC Name

5-bromo-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3/c1-8-12(17-13(19)9-5-6-10(15)21-9)14(20)18-7-3-2-4-11(18)16-8/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSDHPMGLUFQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

The following analysis compares 5-bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide (hereafter referred to as Compound A ) with structurally related analogs. Key differences lie in substituent groups, core modifications, and biological activities.

Structural Analogues with Pyrido[1,2-a]Pyrimidine Cores
Compound Name Key Structural Features Biological Activity/Properties
Compound A - Bromine at furan-5 position
- 2-Methyl group on pyrido-pyrimidine core
Potential kinase inhibition; hypothesized anticancer/antimicrobial activity
4-Methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide - Benzamide group replaces furan-carboxamide
- Methyl substituent on benzene
Antimicrobial and anticancer activity due to benzamide’s lipophilicity
N-(4-Bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide - Bromine on phenyl ring (vs. furan)
- Additional methyl groups on phenyl
Enhanced steric hindrance; potential for selective protein interactions
2-Ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide - Ethoxy group on benzene ring
- No halogen substituents
Improved solubility compared to halogenated analogs; moderate bioactivity

Key Observations :

  • Carboxamide Variations : Furan-carboxamide in Compound A introduces a rigid, planar structure, whereas benzamide derivatives (e.g., 4-methyl-N-{...}benzamide) enhance lipophilicity, aiding membrane permeability .
Heterocyclic Modifications Beyond Pyrido[1,2-a]Pyrimidine
Compound Name Core Structure Modifications Biological Activity/Properties
N-[2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide - Imidazo[1,2-a]pyrimidine core replaces pyrido-pyrimidine Strong kinase inhibition (e.g., c-KIT), validated in cancer models
5-Bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide - Thiazolo[3,2-a]pyrimidine core
- Additional methyl groups
Anti-inflammatory and analgesic effects due to thiazole’s sulfur atom
N-(5-Chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide - Furo[3,2-b]pyridine core
- Chloro and methoxy substituents
Enhanced metabolic stability; activity in neurological disorders

Key Observations :

  • Core Flexibility : Imidazo- and thiazolo-pyrimidine cores (e.g., thiazolo[3,2-a]pyrimidine) introduce sulfur or additional nitrogen atoms, altering electronic properties and target selectivity compared to Compound A .

Key Observations :

  • Bromine’s Impact: Compound A’s bromine increases molecular weight and synthetic complexity compared to non-halogenated analogs.
  • Solubility Trade-offs : Higher LogP values in halogenated derivatives suggest reduced aqueous solubility, which may limit bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.